molecular formula C9H8O4 B12573305 4-Formyl-2-hydroxyphenyl acetate CAS No. 624743-20-0

4-Formyl-2-hydroxyphenyl acetate

Cat. No.: B12573305
CAS No.: 624743-20-0
M. Wt: 180.16 g/mol
InChI Key: JNMXGGJQWFEHFN-UHFFFAOYSA-N
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Description

4-Formyl-2-hydroxyphenyl acetate is an organic compound with the molecular formula C10H10O4 It is known for its unique structure, which includes a formyl group (-CHO) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-hydroxyphenyl acetate can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2-hydroxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Alkyl halides, acid chlorides, in the presence of bases like pyridine or triethylamine.

Major Products:

    Oxidation: 4-Formyl-2-hydroxybenzoic acid.

    Reduction: 4-Hydroxymethyl-2-hydroxyphenyl acetate.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

4-Formyl-2-hydroxyphenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Formyl-2-hydroxyphenyl acetate is primarily related to its functional groups. The formyl group can undergo nucleophilic addition reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • 4-Hydroxybenzaldehyde

Comparison: 4-Formyl-2-hydroxyphenyl acetate is unique due to the presence of both a formyl and an acetate group, which provides distinct reactivity compared to similar compounds. For instance, while 4-hydroxybenzaldehyde lacks the acetate group, it is less versatile in certain synthetic applications. The ester derivatives, such as methyl and ethyl esters, offer different solubility and reactivity profiles, making this compound a valuable compound in specific contexts.

Properties

CAS No.

624743-20-0

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(4-formyl-2-hydroxyphenyl) acetate

InChI

InChI=1S/C9H8O4/c1-6(11)13-9-3-2-7(5-10)4-8(9)12/h2-5,12H,1H3

InChI Key

JNMXGGJQWFEHFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

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